

Application Notes and Protocols for the Quantification of TYRA-200

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Compound of Interest

Compound Name: TYRA-200

Cat. No.: B15544667

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Introduction

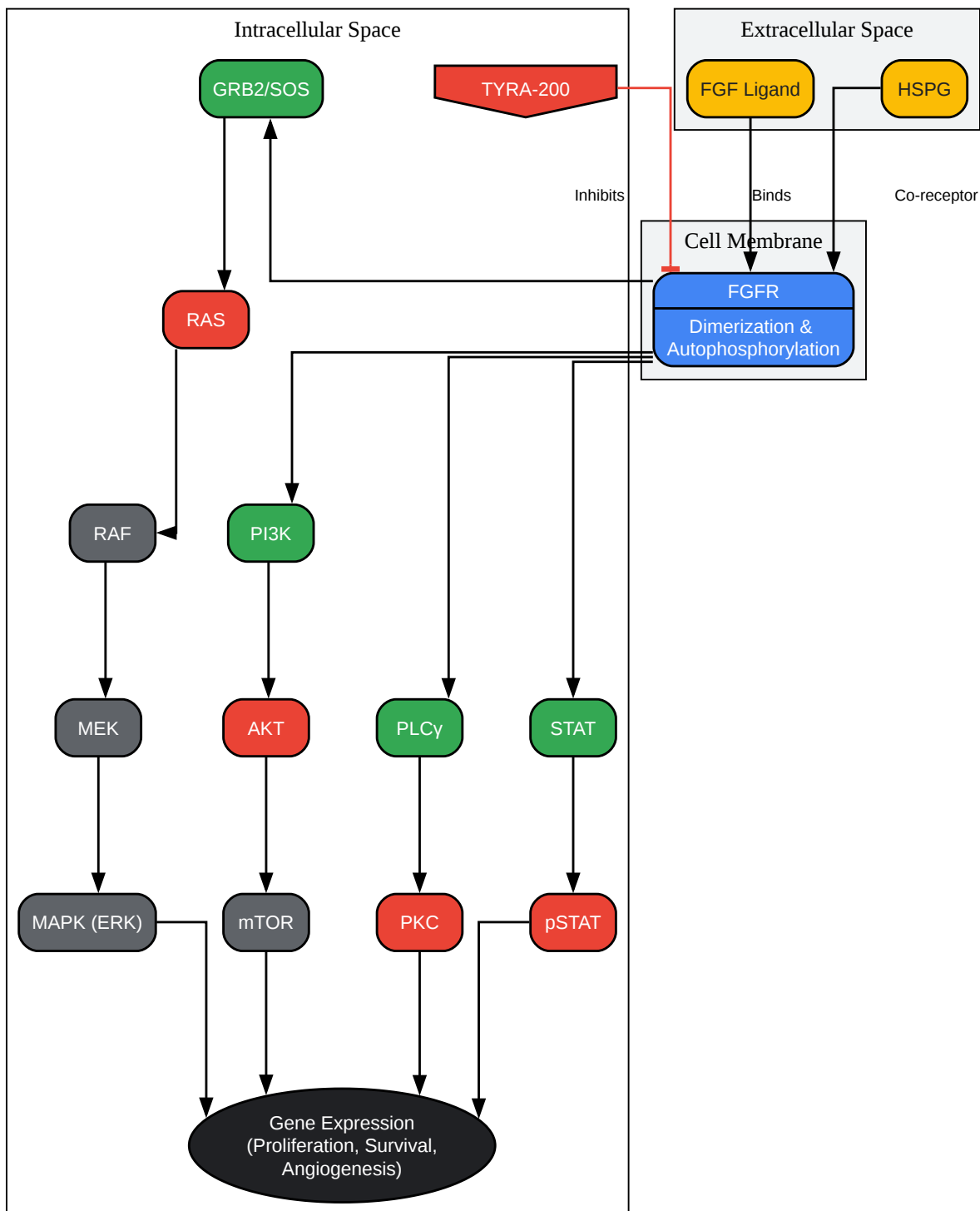
TYRA-200 is an orally active, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It is currently under investigation for the treatment of various solid tumors with activating FGFR2 gene alterations, including intrahepatic cholangiocarcinoma.[1] The development of robust and reliable analytical methods for the quantification of **TYRA-200** in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and overall drug development. This document provides a detailed, representative protocol for the quantification of **TYRA-200** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely used technique for the bioanalysis of small molecule drugs.[4][5][6]

Disclaimer: The following protocol is a representative method based on established principles of bioanalytical chemistry for small molecule kinase inhibitors. As a specific, validated method for **TYRA-200** is not publicly available, this protocol should be fully validated in the end-user's laboratory to ensure compliance with regulatory guidelines such as those from the FDA and EMA.[7][8][9][10]

Signaling Pathway of TYRA-200's Target: FGFR

TYRA-200 exerts its therapeutic effect by inhibiting the FGFR signaling pathway. Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization,

autophosphorylation, and the activation of downstream signaling cascades. These pathways, including the RAS-MAPK, PI3K-AKT, PLC γ , and STAT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.^{[11][12][13][14]} In many cancers, aberrant activation of the FGFR pathway, through mutations, fusions, or amplifications, drives tumor growth.^[14] **TYRA-200** is designed to block these signals, thereby inhibiting tumor progression.



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FGFR Signaling Pathway and Inhibition by **TYRA-200**.

Representative LC-MS/MS Protocol for TYRA-200

Quantification in Human Plasma

Principle

This method describes the quantification of **TYRA-200** in human plasma using a protein precipitation method for sample preparation, followed by reverse-phase liquid chromatography separation and detection by a triple quadrupole mass spectrometer. An appropriate stable isotope-labeled internal standard (SIL-IS) of **TYRA-200** should be used to ensure accuracy and precision.

Materials and Reagents

- Analytes: **TYRA-200** reference standard (purity >99%), **TYRA-200**-d8 (or other suitable SIL-IS).
- Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), and Ultrapure water.
- Biological Matrix: Drug-free human plasma (K2-EDTA).
- Labware: 1.5 mL polypropylene tubes, 96-well plates, autosampler vials.

Instrumentation

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data System: Software for instrument control, data acquisition, and processing.

Standard Solutions Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve **TYRA-200** and its SIL-IS in an appropriate solvent (e.g., DMSO or Methanol).

- Working Standard Solutions: Prepare serial dilutions of the **TYRA-200** primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
- Internal Standard (IS) Working Solution: Dilute the SIL-IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The protein precipitation method is a common, simple, and effective technique for extracting small molecules from plasma.[\[15\]](#)[\[16\]](#)

- Label all sample tubes.
- Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.
- Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
- Vortex mix for 30 seconds to precipitate proteins.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.
- Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

- LC Conditions (Representative):
 - Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A time-programmed gradient is used to ensure optimal separation.
 - Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.
- Run Time: Approximately 4-5 minutes.
- MS/MS Conditions (Representative):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - MRM Transitions: The specific precursor-to-product ion transitions for **TYRA-200** and its SIL-IS need to be determined by direct infusion of the compounds into the mass spectrometer.
 - **TYRA-200**: (Molecular Formula: C₂₃H₂₄FN₇O₂)[[17](#)] - Determine the m/z for [M+H]⁺ and select a stable product ion.
 - **TYRA-200-SIL-IS**: Determine the corresponding m/z for the deuterated analog.
 - Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The following tables summarize the expected quantitative data from such a validation.

Table 1: Calibration Curve Parameters

Parameter	Acceptance Criteria	Representative Result
Calibration Range	To be determined based on expected concentrations	1 - 2000 ng/mL
Regression Model	Linear, 1/x ² weighting	y = mx + c
Correlation Coefficient (r ²)	≥ 0.99	> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
LLOQ	1	≤ 20%	± 20%	≤ 20%	± 20%
LQC	3	≤ 15%	± 15%	≤ 15%	± 15%
MQC	100	≤ 15%	± 15%	≤ 15%	± 15%
HQC	1600	≤ 15%	± 15%	≤ 15%	± 15%

Table 3: Matrix Effect and Recovery

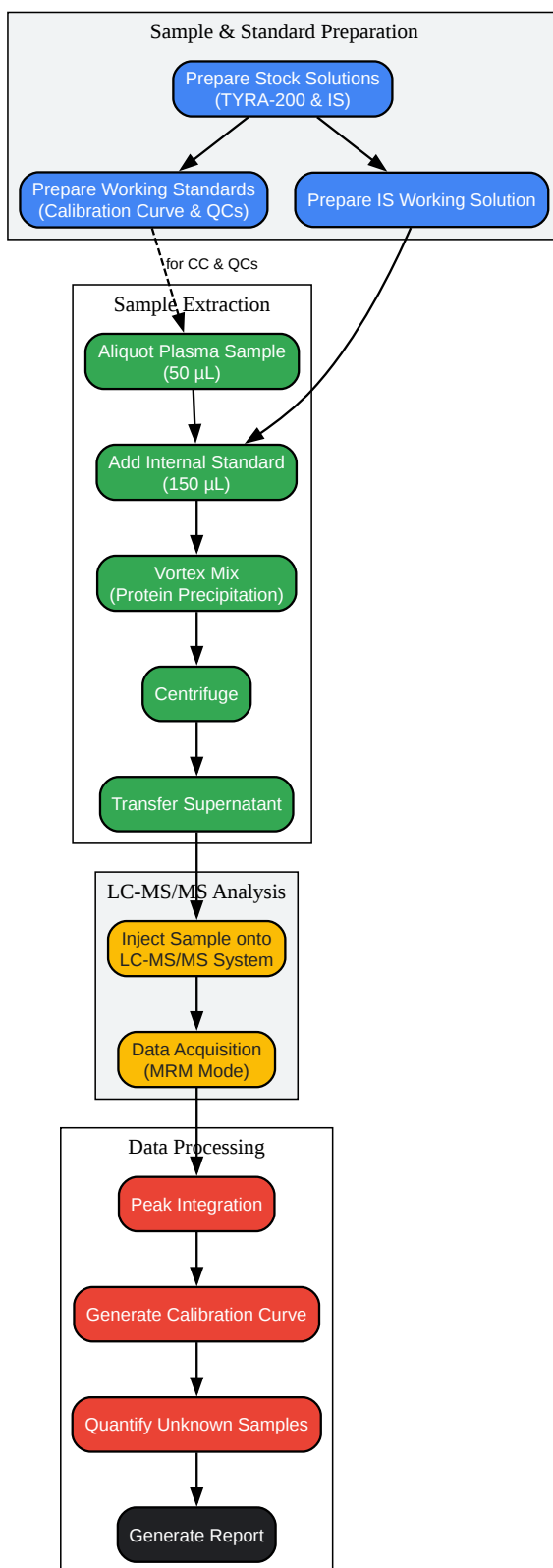
QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Factor (Analyte)	Matrix Factor (IS)	IS-Normalized Matrix Factor
LQC	Consistent & Reproducible	Consistent & Reproducible	0.85 - 1.15	0.85 - 1.15	0.85 - 1.15
HQC	Consistent & Reproducible	Consistent & Reproducible	0.85 - 1.15	0.85 - 1.15	0.85 - 1.15

Table 4: Stability Assessment

Stability Condition	Duration	Temperature	Acceptance Criteria (% Deviation)
Bench-top Stability	To be determined	Room Temperature	± 15%
Freeze-Thaw Stability	3 cycles	-20°C and -80°C	± 15%
Long-term Stability	To be determined	-80°C	± 15%
Post-preparative Stability	To be determined	Autosampler Temperature	± 15%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol for quantifying **TYRA-200** in plasma samples.



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Workflow for **TYRA-200** Quantification by LC-MS/MS.

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